molecular formula C19H13F4N3O2S B4276137 [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][2-(thiophen-2-yl)quinolin-4-yl]methanone

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][2-(thiophen-2-yl)quinolin-4-yl]methanone

Cat. No.: B4276137
M. Wt: 423.4 g/mol
InChI Key: XZVYMDCCGRDFQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][2-(thiophen-2-yl)quinolin-4-yl]methanone is a complex organic compound that features a unique combination of difluoromethyl, thienyl, quinolinyl, and pyrazolyl groups

Preparation Methods

The synthesis of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][2-(thiophen-2-yl)quinolin-4-yl]methanone typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the difluoromethyl groups: This step often involves the use of difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide.

    Coupling with the thienyl and quinolinyl groups: This can be done using palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to attach the thienyl and quinolinyl moieties to the pyrazole core.

Industrial production methods would likely involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][2-(thiophen-2-yl)quinolin-4-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkoxides replace hydrogen atoms on the aromatic rings.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][2-(thiophen-2-yl)quinolin-4-yl]methanone has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be useful in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][2-(thiophen-2-yl)quinolin-4-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl groups can enhance the compound’s binding affinity and selectivity, while the thienyl and quinolinyl moieties contribute to its overall stability and reactivity. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar compounds to [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][2-(thiophen-2-yl)quinolin-4-yl]methanone include:

The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.

Properties

IUPAC Name

[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-(2-thiophen-2-ylquinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F4N3O2S/c20-16(21)14-9-19(28,18(22)23)26(25-14)17(27)11-8-13(15-6-3-7-29-15)24-12-5-2-1-4-10(11)12/h1-8,16,18,28H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVYMDCCGRDFQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1(C(F)F)O)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F4N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][2-(thiophen-2-yl)quinolin-4-yl]methanone
Reactant of Route 2
Reactant of Route 2
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][2-(thiophen-2-yl)quinolin-4-yl]methanone
Reactant of Route 3
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][2-(thiophen-2-yl)quinolin-4-yl]methanone
Reactant of Route 4
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][2-(thiophen-2-yl)quinolin-4-yl]methanone
Reactant of Route 5
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][2-(thiophen-2-yl)quinolin-4-yl]methanone
Reactant of Route 6
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][2-(thiophen-2-yl)quinolin-4-yl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.